molecular formula C10H17F3N2O5 B6239576 (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate CAS No. 2742623-79-4

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate

Cat. No. B6239576
CAS RN: 2742623-79-4
M. Wt: 302.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate, also known as (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid (TFAA), is an organic compound that has been used in a variety of scientific research applications. TFAA is a synthetic derivative of the naturally occurring amino acid alanine. It was first synthesized in the laboratory in the early 1990s and has since been used in a wide range of research applications.

Scientific Research Applications

TFAA has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a building block for peptide synthesis, and as a tool for studying protein structure and function. It has also been used to study the effects of protein-protein interactions, and to study the structure and function of enzymes.

Mechanism of Action

TFAA acts as a substrate for enzyme-catalyzed reactions. It is a small molecule that binds to the active site of an enzyme, allowing the enzyme to catalyze a reaction. The enzyme binds to the TFAA molecule, forming an enzyme-substrate complex. This complex then undergoes a conformational change, which allows the enzyme to catalyze the desired reaction.
Biochemical and Physiological Effects
TFAA has been used in a variety of biochemical and physiological studies. It has been used to study the effects of protein-protein interactions, and to study the structure and function of enzymes. It has also been used to study the effects of hormones on cell signaling pathways, and the effects of drugs on cell physiology.

Advantages and Limitations for Lab Experiments

TFAA has several advantages as a research tool. It is a small molecule that is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is a good substrate for enzyme-catalyzed reactions, and it can be used to study the effects of protein-protein interactions. However, TFAA has some limitations as a research tool. It is not very soluble in water, and it is relatively expensive to synthesize.

Future Directions

There are several potential future directions for research using TFAA. One potential direction is to use TFAA to study the effects of protein-protein interactions on cell signaling pathways. Another potential direction is to use TFAA to study the structure and function of enzymes. Additionally, TFAA could be used to study the effects of drugs on cell physiology. Finally, TFAA could be used to study the effects of hormones on cell physiology.

Synthesis Methods

TFAA can be synthesized from alanine using a method developed by researchers at the University of California, San Diego. The synthesis involves the reaction of alanine with trifluoroacetic anhydride in the presence of a base. This reaction results in the formation of a cyclic anhydride, which is then hydrolyzed to form the desired product, TFAA. The reaction is relatively simple and can be carried out in a few steps.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate involves the protection of the amine group, followed by the coupling of the protected amine with a propanoic acid derivative. The trifluoroacetate group is then introduced to the product.", "Starting Materials": [ "L-alanine", "2-amino-3-methylbutanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "trifluoroacetic acid", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "1. Protection of the amine group of 2-amino-3-methylbutanoic acid with tert-butyloxycarbonyl (Boc) group using Boc2O and DIPEA in DCM.", "2. Coupling of the Boc-protected amine with L-alanine using DCC and NHS in DMF to form Boc-L-alanine-2-amino-3-methylbutanoic acid.", "3. Deprotection of the Boc group using 50% TFA in DCM to obtain L-alanine-2-amino-3-methylbutanoic acid.", "4. Coupling of L-alanine-2-amino-3-methylbutanoic acid with trifluoroacetic anhydride (TFAA) and DIPEA in DCM to form (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate.", "5. Purification of the product using column chromatography with ethyl acetate and sodium bicarbonate as eluent.", "6. Crystallization of the product from ethyl acetate and brine to obtain pure (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate." ] }

CAS RN

2742623-79-4

Product Name

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate

Molecular Formula

C10H17F3N2O5

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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